molecular formula C21H23FN4O4S B2583845 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide CAS No. 1170820-54-8

1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2583845
CAS No.: 1170820-54-8
M. Wt: 446.5
InChI Key: VOFNPYHWYTUKBX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a fluorophenyl group, a propoxy group, and a sulfamoylphenethyl group. These substitutions confer unique chemical properties and potential biological activities.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to bind to Carbonic Anhydrase II, a key enzyme involved in maintaining pH balance within cells . The nature of this interaction is primarily through the formation of hydrogen bonds and hydrophobic interactions .

Cellular Effects

This compound influences cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. Current studies are investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Attachment of the Propoxy Group: The propoxy group is typically introduced through an alkylation reaction, where the pyrazole intermediate reacts with a propyl halide in the presence of a base.

    Incorporation of the Sulfamoylphenethyl Group: This step involves the reaction of the pyrazole intermediate with a sulfamoylphenethyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(4-methylphenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-fluorophenyl)-4-propoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O4S/c1-2-13-30-19-14-26(17-7-5-16(22)6-8-17)25-20(19)21(27)24-12-11-15-3-9-18(10-4-15)31(23,28)29/h3-10,14H,2,11-13H2,1H3,(H,24,27)(H2,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFNPYHWYTUKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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